molecular formula C11H14INO4 B8394622 N-(2-hydroxyethyl)-2-iodo-4,5-dimethoxybenzamide

N-(2-hydroxyethyl)-2-iodo-4,5-dimethoxybenzamide

Cat. No. B8394622
M. Wt: 351.14 g/mol
InChI Key: ZRMVIXVAKQKSGW-UHFFFAOYSA-N
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Patent
US09062076B2

Procedure details

LiBH4 (63 mg, 3 mmol) was added to a stirred solution of ethyl 2-(2-iodo-4,5-dimethoxybenzamido)acetate (379 mg, 1 mmol) in THF (2 mL) at −10° C. The reaction was stirred for 5 min then methanol (0.22 mL) was added dropwise. The reaction mixture was warmed to room temperature, stirred for 30 minutes and quenched by addition of water. The THF was removed under reduced pressure and the aqueous residue was thoroughly extracted with DCM. The combined organic phases were washed with brine, dried over sodium sulphate and evaporated to give the crude product which was purified by re-crystallization from EtOAc and hexane to give N-(2-hydroxyethyl)-2-iodo-4,5-dimethoxybenzamide (280 mg, 80%) LC-MS (ES-API); rt 7.60 min; m/z calculated for C11H14NO4 [M+H]+ 352.0, found 352.0.
Name
Quantity
63 mg
Type
reactant
Reaction Step One
Name
ethyl 2-(2-iodo-4,5-dimethoxybenzamido)acetate
Quantity
379 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].[BH4-].[I:3][C:4]1[CH:18]=[C:17]([O:19][CH3:20])[C:16]([O:21][CH3:22])=[CH:15][C:5]=1[C:6]([NH:8][CH2:9][C:10](OCC)=[O:11])=[O:7].CO>C1COCC1>[OH:11][CH2:10][CH2:9][NH:8][C:6](=[O:7])[C:5]1[CH:15]=[C:16]([O:21][CH3:22])[C:17]([O:19][CH3:20])=[CH:18][C:4]=1[I:3] |f:0.1|

Inputs

Step One
Name
Quantity
63 mg
Type
reactant
Smiles
[Li+].[BH4-]
Name
ethyl 2-(2-iodo-4,5-dimethoxybenzamido)acetate
Quantity
379 mg
Type
reactant
Smiles
IC1=C(C(=O)NCC(=O)OCC)C=C(C(=C1)OC)OC
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.22 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched by addition of water
CUSTOM
Type
CUSTOM
Details
The THF was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous residue was thoroughly extracted with DCM
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by re-crystallization from EtOAc and hexane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OCCNC(C1=C(C=C(C(=C1)OC)OC)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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